molecular formula C8H9Cl2N B14387279 2-(Dichloromethyl)-3,5-dimethylpyridine CAS No. 88237-15-4

2-(Dichloromethyl)-3,5-dimethylpyridine

Cat. No.: B14387279
CAS No.: 88237-15-4
M. Wt: 190.07 g/mol
InChI Key: WCYXHOXQMLAPQV-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-3,5-dimethylpyridine: is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a dichloromethyl group at position 2 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride. The reaction is carried out under acidic conditions to facilitate the substitution of the hydrogen atom at position 2 with a dichloromethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloromethyl)-3,5-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 3,5-dimethylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(Dichloromethyl)-3,5-dimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-3,5-dimethylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Uniqueness: 2-(Dichloromethyl)-3,5-dimethylpyridine is unique due to the presence of both dichloromethyl and methyl groups on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in organic synthesis, medicinal chemistry, and industrial processes .

Properties

CAS No.

88237-15-4

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

2-(dichloromethyl)-3,5-dimethylpyridine

InChI

InChI=1S/C8H9Cl2N/c1-5-3-6(2)7(8(9)10)11-4-5/h3-4,8H,1-2H3

InChI Key

WCYXHOXQMLAPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(Cl)Cl)C

Origin of Product

United States

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